molecular formula C10H17ClN2O B3088374 1-(2-Furylmethyl)-4-piperidinamine dihydrochloride CAS No. 1185293-46-2

1-(2-Furylmethyl)-4-piperidinamine dihydrochloride

Cat. No.: B3088374
CAS No.: 1185293-46-2
M. Wt: 216.71 g/mol
InChI Key: LMSJINQDWBJUSO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Furylmethyl)-4-piperidinamine dihydrochloride involves several steps. One common method includes the reaction of 2-furylmethylamine with 4-piperidone under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Furylmethyl)-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Furylmethyl)-4-piperidinamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving cellular processes and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Furylmethyl)-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can influence various cellular pathways, leading to changes in cellular behavior and responses .

Comparison with Similar Compounds

1-(2-Furylmethyl)-4-piperidinamine dihydrochloride can be compared to other similar compounds, such as:

Properties

CAS No.

1185293-46-2

Molecular Formula

C10H17ClN2O

Molecular Weight

216.71 g/mol

IUPAC Name

1-(furan-2-ylmethyl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C10H16N2O.ClH/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10;/h1-2,7,9H,3-6,8,11H2;1H

InChI Key

LMSJINQDWBJUSO-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)CC2=CC=CO2.Cl.Cl

Canonical SMILES

C1CN(CCC1N)CC2=CC=CO2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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